molecular formula C13H9N B1616488 Benz[f]isoquinoline CAS No. 229-67-4

Benz[f]isoquinoline

Cat. No. B1616488
CAS RN: 229-67-4
M. Wt: 179.22 g/mol
InChI Key: JQXCGCPMGZBMLE-UHFFFAOYSA-N
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Description

Benz[f]isoquinoline is a type of isoquinoline . Isoquinolines are aromatic polycyclic compounds that contain a benzene ring fused to a pyridine ring . They are an important class of natural alkaloids and demonstrate a wide range of biological activities .


Synthesis Analysis

Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction . There are also recent developments in the synthesis of isoquinolines that provide creative inspiration and expand novel ideas for researchers in this field .


Molecular Structure Analysis

The molecular formula of Benz[f]isoquinoline is C13H9N . It shares a similar structure to the well-known compound, quinoline . The nitrogen atom’s location differs in the two molecules .


Chemical Reactions Analysis

Isoquinoline undergoes various chemical reactions. For instance, it undergoes electrophilic substitution at C-5 and C-8 . It can also undergo nucleophilic substitution at C-1 or C-3 if C-1 is occupied . Mild reduction of isoquinoline with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with the base strength comparable to that of pyridine and quinoline .

Scientific Research Applications

Pharmaceutical Research

Benz[f]isoquinoline derivatives have been identified as vital scaffolds in drug discovery due to their pharmacological potential. They are considered indispensable pharmacophores in medicinal chemistry research, paving the way for novel drug development . For instance, certain benzoquinolinediones exhibit significant antimicrobial activity, comparable to standard antibiotics like amphotericin B .

Chemical Synthesis

In synthetic organic chemistry, Benz[f]isoquinoline is used as a key substrate for diverse synthetic methods. These methods include radical precursors containing various elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine to furnish isoquinoline-1,3-diones . Additionally, oxidative cross-dehydrogenative coupling (CDC) techniques have been developed to synthesize structurally diverse C1-benzyl and -benzoyl isoquinolines .

Chemosensor Systems

Benzo-[de]Isoquinoline-1,3-dione derivatives have been investigated for their chemosensor activity. They show high selectivity as reagents for fluoride ions (F−), which is crucial in environmental monitoring and industrial applications .

Catalysis

Benz[f]isoquinoline compounds have been studied for their catalytic activity in cyclization reactions. These reactions are important in the production of various organic compounds and can lead to the development of new catalytic processes .

Therapeutic Potential

The therapeutic potential of quinoline motifs, which include Benz[f]isoquinoline structures, has been extensively studied. These compounds have shown substantial efficacy in various therapeutic areas and are considered promising leads for future drug development .

Antimicrobial Activity

Some Benz[f]isoquinoline derivatives demonstrate notable antimicrobial properties against both bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Sensor Technology

Due to their selective reactivity, Benz[f]isoquinoline derivatives are explored in sensor technology for detecting specific ions or molecules. This has implications for environmental sensing and safety monitoring .

Safety and Hazards

Benz[f]isoquinoline is not classified as a hazardous substance or mixture .

Future Directions

Recent advances in the chemistry, medicinal potential, and pharmacological applications of quinoline motifs provide substantial efficacies for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

Benz[f]isoquinoline, also known as Benzo[f]isoquinoline, is a type of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . .

Mode of Action

Isoquinoline derivatives have been noted for their broad spectrum of bioactivity , suggesting that they interact with multiple targets in the body.

Biochemical Pathways

Benz[f]isoquinoline is a type of Benzylisoquinoline alkaloid (BIA), a structurally diverse group of plant specialized metabolites . Although the ecophysiological functions of most BIAs are unknown, the medicinal properties of many compounds have been exploited for centuries

Pharmacokinetics

At least 38 isoquinoline-based therapeutic drugs are in clinical application or clinical trials, and their chemical structure and pharmacokinetics are described in detail . .

Result of Action

Isoquinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Action Environment

It’s worth noting that the synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This suggests that the action environment, including the conditions under which Benz[f]isoquinoline is synthesized and administered, could potentially influence its action and efficacy.

properties

IUPAC Name

benzo[f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXCGCPMGZBMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177436
Record name Benz(f)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229-67-4
Record name Benz(f)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(f)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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